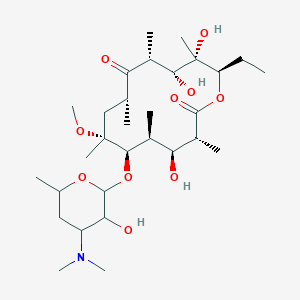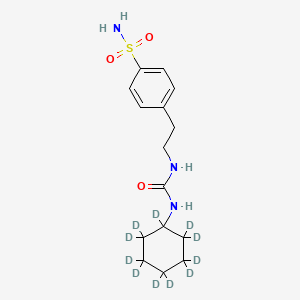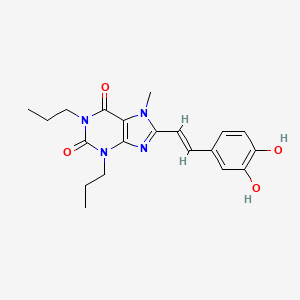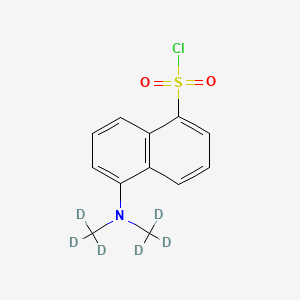
Dansyl Chloride-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl Chloride-d6 is a stable isotope labelled compound with the molecular formula C12 2H6 H6 Cl N O2 S and a molecular weight of 275.78 . It is used as a reagent in synthetic chemistry . It is also known as the deuterium labeled 3-Mercapto-3-methylbutan-1-ol .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the reaction of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray . Another method involves the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The structure is characterized by a sulfonyl chloride group which is electrophilic and can be attacked by a nucleophilic oxygen atom or nitrogen atom .Chemical Reactions Analysis
This compound is known to participate in various chemical reactions. For instance, it undergoes accelerated nucleophilic substitution reactions with aniline . It also reacts with primary amines and hydroxyl groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.78 . More detailed physical and chemical properties can be obtained from specialized databases .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling of Proteins and Peptides : Dansyl Chloride is used for providing fluorescent "handles" for studying proteins. It is useful in determining amino acid sequences of small peptides and reacts with various bases, forming derivatives of differing stabilities (Gray, 1967).
Quantitative Analysis or Structural Studies of Complex Molecules : It serves as a fluorescent probe for analyzing complex molecules, including aromatic, aliphatic, and medicinal carboxylic acid compounds (Bartzatt, 2003).
Improving Mass Spectral Sensitivity of Alcohols : Dansyl Chloride is effective for enhancing the mass spectral sensitivity of unactivated alcohols, useful in liquid chromatography-mass spectrometry (LC-MS) (Tang & Guengerich, 2010).
Studying Metabolites : It has been used to study the reactivity of various metabolites, demonstrating its versatility in biochemical research (Kaul, Conway, & Clark, 1970).
Immunologic Research : Dansyl Chloride plays a role in immunologic tolerance studies, particularly in experiments involving guinea pigs (Friedlaender & Baer, 1972).
End-group Analysis in Peptides and Proteins : It is commonly used for amino-terminal analysis and sequence determination in peptides and proteins (Gray, 1972).
Studying Reaction Rates with Amino Acids and Peptides : Dansyl Chloride's reaction rates with water, amino acids, and peptides provide insights into optimal conditions for dansylation (Gros & Labouesse, 2005).
Micro-Determination of Amino Acids and Related Compounds : It facilitates the micro-determination of amino acids and related compounds in biological samples (Neuhoff, 1973).
Wirkmechanismus
Target of Action
Dansyl Chloride-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins , making it a critical tool for studying metabolism .
Mode of Action
this compound interacts with its targets through a process known as dansylation . In this process, free amines react with this compound, yielding dansylated reaction products . This reaction occurs when this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .
Biochemical Pathways
The dansylation process affects the biochemical pathways of amino acids. The reaction results in the formation of dansylated amino acids , which are well-retained on reverse-phase columns . This process is particularly useful in the analysis and quantification of amino acids in biological samples .
Pharmacokinetics
Its use in the analysis of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .
Result of Action
The result of this compound’s action is the production of stable blue- or blue-green– fluorescent sulfonamide adducts . These adducts are identifiable under UV light and can be detected by thin-layer chromatography on polyamide sheets . This makes this compound an extremely sensitive method for identifying amino acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the sodium bicarbonate solution used in the reaction provides a compromise between the unwanted effect of the aqueous hydrolysis of this compound and the necessity for the N-terminal amino group to be unprotonated for reaction with this compound .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dansyl Chloride-d6 is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis . It reacts with free amines, yielding dansylated reaction products . These products interact with various enzymes, proteins, and other biomolecules, altering their properties and functions.
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with amino acids. The dansylated products can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reaction with amino groups. This reaction results in the formation of stable fluorescent sulfonamide adducts . These adducts can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Over time, free amines react with this compound, yielding dansylated reaction products .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the modification of amino acids . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXVDYUQZHFPV-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why was Dansyl Chloride-d6 chosen as a labeling agent for mycotoxin analysis in the study?
A1: The researchers selected this compound and its non-deuterated counterpart, Dansyl Chloride (DNS-Cl), for their ability to enhance the sensitivity of mass spectrometry (MS) detection for mycotoxins. This technique, known as stable isotope labeling (SIL), improves the accuracy and reliability of mycotoxin quantification in complex grain samples. []
Q2: How does the stable isotope labeling strategy using this compound minimize matrix effects in mycotoxin analysis?
A2: Matrix effects, caused by co-eluting compounds in the sample matrix, can interfere with the ionization of target analytes during MS analysis. By using a labeled internal standard like this compound, researchers can compensate for these matrix effects. Since the labeled mycotoxin derivative has nearly identical chemical properties to the unlabeled analyte, it experiences similar matrix effects during sample preparation and analysis. By comparing the signal intensities of the labeled and unlabeled forms, researchers can achieve more accurate quantification of mycotoxins in complex matrices like grain samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

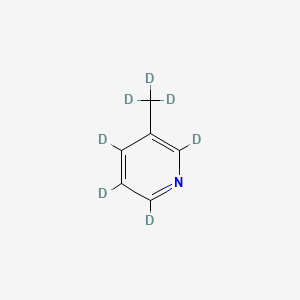

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
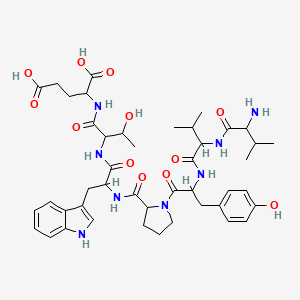

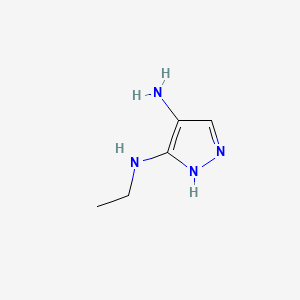
![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
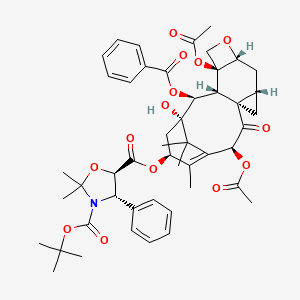
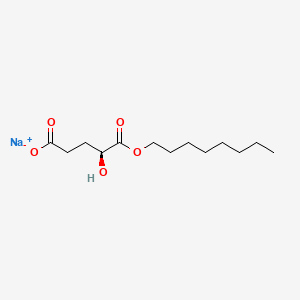
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
